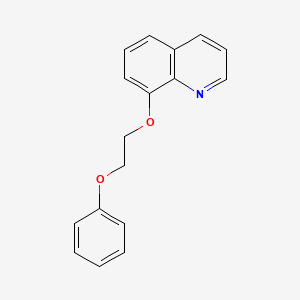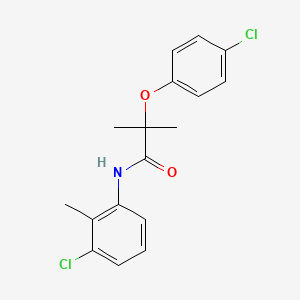![molecular formula C23H24O4 B3937328 1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene](/img/structure/B3937328.png)
1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene
Vue d'ensemble
Description
1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene, commonly known as OPG-1610, is a chemical compound with potential applications in scientific research. It belongs to the class of selective estrogen receptor modulators (SERMs) and is being studied for its potential use in the treatment of breast cancer and other estrogen-related disorders.
Mécanisme D'action
OPG-1610 works by selectively binding to estrogen receptors in the body. It has a higher affinity for the estrogen receptor beta (ERβ) than the estrogen receptor alpha (ERα). This selective binding allows OPG-1610 to have anti-estrogenic effects on breast cancer cells while having minimal effects on other tissues in the body.
Biochemical and Physiological Effects
OPG-1610 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of breast cancer cells in vitro and in vivo. In addition, OPG-1610 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using OPG-1610 in lab experiments is its selective binding to estrogen receptors. This allows researchers to study the effects of estrogen on specific tissues in the body. However, one limitation of using OPG-1610 is its relatively low potency compared to other 1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene such as tamoxifen. This may limit its potential use in clinical settings.
Orientations Futures
For the study of OPG-1610 include the development of more potent analogs, the study of its neuroprotective effects, and the development of new drug delivery systems.
Applications De Recherche Scientifique
OPG-1610 has been studied for its potential use in the treatment of breast cancer. It has been found to have anti-estrogenic effects on breast cancer cells, which makes it a potential candidate for use in combination with other anti-cancer drugs. In addition, OPG-1610 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O4/c1-24-22-14-5-6-15-23(22)26-17-8-7-16-25-20-12-9-13-21(18-20)27-19-10-3-2-4-11-19/h2-6,9-15,18H,7-8,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSICHROYCJVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-isopropylphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B3937258.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937272.png)
![1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B3937274.png)
![1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B3937278.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937286.png)
![8-[2-(4-iodophenoxy)ethoxy]quinoline](/img/structure/B3937292.png)

![1-ethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B3937305.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoate](/img/structure/B3937312.png)


![N~2~-(4-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3937336.png)
![1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3937345.png)
